1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
Quinazoline and triazole derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For triazole derivatives, they are often synthesized through aromatic nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinazoline or triazole moiety, which are nitrogen-containing heterocyclic compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve coupling reactions, such as the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. Some compounds show weak luminescent properties, unexpected quasi-reversible electroreduction peaks, and exhibit ambipolar semiconductor properties .
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions, demonstrating the flexibility and potential for creating a wide range of compounds with potential biological activities. For instance, the reaction of anthranilamide with isocyanates facilitates the synthesis of dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, showcasing the methodological diversity in quinazoline derivative synthesis (Chern et al., 1988). Another example includes the synthesis of 3-heteroaryl 3,4-dihydro-4-oxo-1,2,3-benzotriazines, integrating triazoloquinazoline or thiazole units, highlighting the compound's structural versatility and the possibility for antibacterial applications (Gineinah, 2001).
Biological Evaluation
Quinazoline derivatives have been evaluated for their antibacterial, antioxidant, and anticancer activities, reflecting their significant potential in pharmaceutical applications. For example, novel benzothiazole-based triazoloquinazoline derivatives were synthesized and assessed for their antioxidant and antibacterial activities, showing promising results against various bacterial strains and potential as lead molecules for further pharmacological exploration (Gadhave & Kuchekar, 2020). Moreover, new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety were synthesized and tested for analgesic activity, emphasizing the therapeutic potential of quinazoline derivatives in pain management (Saad et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Future research in this area could involve the design and synthesis of new derivatives with enhanced biological activities. For example, modifications to the triazolophthalazine ring system have been explored to maintain effective binding with the binding site of PCAF . Additionally, the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo [4,3- a ]quinoxaline ring has been proposed .
Properties
IUPAC Name |
1-benzylsulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-2-14-29-23(32)20-13-12-18(22(31)26-19-10-6-7-11-19)15-21(20)30-24(29)27-28-25(30)33-16-17-8-4-3-5-9-17/h3-5,8-9,12-13,15,19H,2,6-7,10-11,14,16H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXZXZMSWJIDLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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